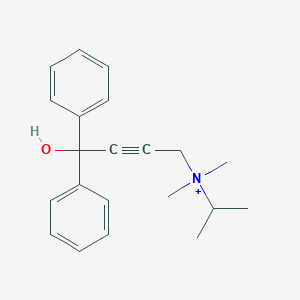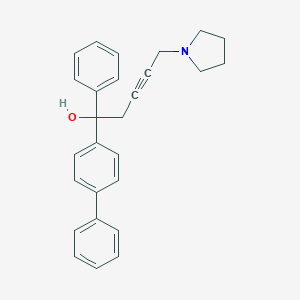![molecular formula C16H11ClN4OS B286688 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286688.png)
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential application in the field of cancer research. CMT-3 belongs to the class of triazolothiadiazoles, which are known to exhibit potent anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components. MMPs are overexpressed in cancer cells and are known to contribute to the invasion and metastasis of cancer cells. This compound inhibits the activity of MMPs by binding to their active site and preventing the degradation of ECM components. This results in the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity without causing significant toxicity to normal cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMPs and upregulating the expression of tissue inhibitors of metalloproteinases (TIMPs). In addition, this compound has been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
実験室実験の利点と制限
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages as a potential anticancer agent. It exhibits potent anticancer activity against a wide range of cancer cell lines and enhances the efficacy of chemotherapy drugs. It also exhibits low toxicity to normal cells and has a well-defined mechanism of action. However, there are also some limitations associated with the use of this compound in lab experiments. The synthesis of this compound is complex and requires specialized equipment and expertise. In addition, the stability of this compound in biological systems is not well understood, and further studies are needed to determine its pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several future directions for the research on 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the use of this compound in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Another direction is to investigate the use of this compound as a potential therapeutic agent for other diseases, such as inflammatory disorders and microbial infections. Further studies are also needed to determine the pharmacokinetic and pharmacodynamic properties of this compound and its potential toxicity in vivo. Overall, the research on this compound holds great promise for the development of novel and effective anticancer agents.
合成法
The synthesis of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chlorobenzaldehyde, 4-methoxybenzaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then subjected to cyclization using concentrated sulfuric acid to obtain this compound. The yield of this compound obtained through this method is approximately 60%.
科学的研究の応用
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential application in the field of cancer research. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, prostate, colon, and lung cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and doxorubicin, in cancer treatment.
特性
分子式 |
C16H11ClN4OS |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
6-(2-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4OS/c1-22-11-8-6-10(7-9-11)14-18-19-16-21(14)20-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3 |
InChIキー |
UKUNPGSBIWJKBB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)


![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)





